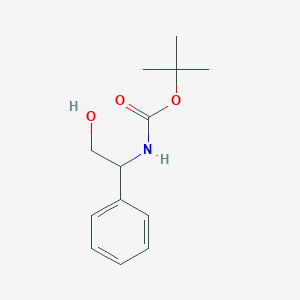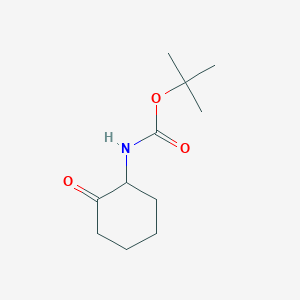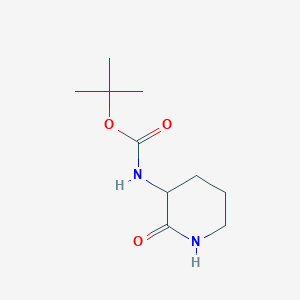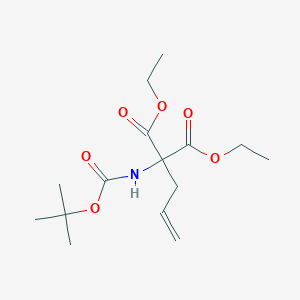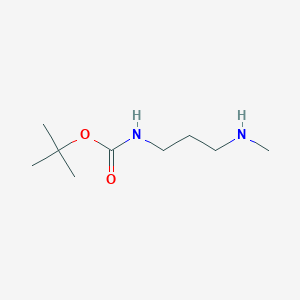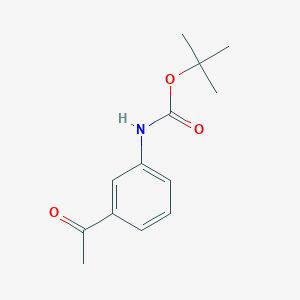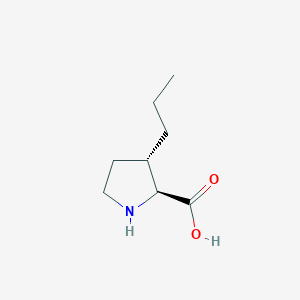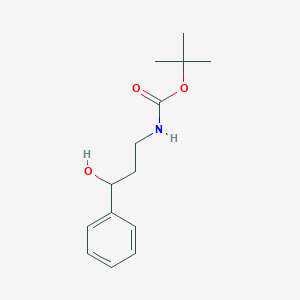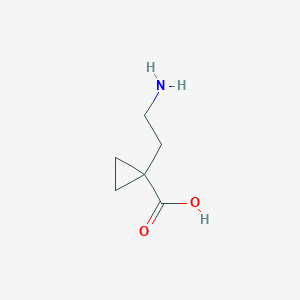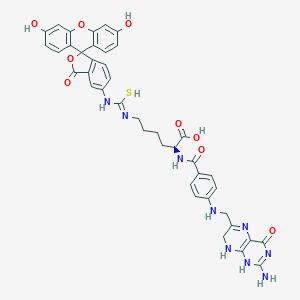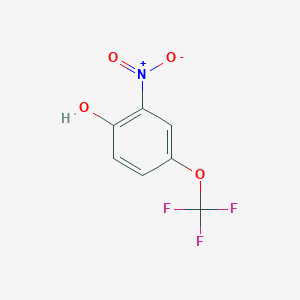
2-Nitro-4-(trifluoromethoxy)phenol
Vue d'ensemble
Description
2-Nitro-4-(trifluoromethoxy)phenol is a compound that belongs to the class of nitrophenols, which are characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis .
Synthesis Analysis
The synthesis of nitrophenol derivatives can be achieved through nitration reactions, where a phenol is treated with nitric acid or nitrogen dioxide to introduce nitro groups into the aromatic ring. For instance, the nitration of phenol with excess nitric acid in aqueous dioxane yields 2,4-dinitrophenol, while at equimolar ratios, mononitrophenols are the major products . Similarly, nitrations with nitrogen dioxide in cyclohexane have been shown to produce patterns of reaction similar to those with fuming nitric acid in acetic acid .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives can be studied using spectroscopic methods such as 1H NMR. These studies can reveal the position of substituents on the aromatic ring and provide insights into the conformation of the nitro group relative to the ring system. For example, 1H NMR spectral analysis has been used to confirm the structures of various nitrofluoranthene metabolites .
Chemical Reactions Analysis
Nitrophenols can undergo various chemical reactions, including rearrangements and interactions with other molecules. For instance, o-nitrophenols with additional substituents can rearrange in trifluoromethanesulphonic acid to give products with the nitro group in the opposite ortho position . Additionally, nitrophenol derivatives can form complexes with proteins, as seen with 2-azido-4-nitrophenol, which can bind to bovine serum albumin and mitochondria .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives, such as solvatochromism, can be influenced by their molecular structure. Solvatochromic phenolates formed by deprotonation of nitrophenols exhibit absorption bands due to π-π* electronic transitions, which are affected by the solvent environment. The solvatochromism of these compounds can be studied in various organic solvents, revealing the importance of solvent interactions, including hydrogen bonding .
Applications De Recherche Scientifique
Environmental Contamination and Toxicology
Phenolic compounds, including various halogenated derivatives, are frequently detected in human and wildlife blood, indicating environmental contamination and possible toxicological effects. For example, studies have identified a wide array of phenolic halogenated compounds (PHCs) in human plasma. These PHCs may originate from industrial chemicals or natural sources and are known to possess endocrine-disrupting activity. The identification and analysis of these compounds are crucial for understanding the extent and impact of environmental contamination and for assessing potential risks to human health and the environment (Hovander et al., 2002).
Endocrine Disruption and Health Implications
Several phenolic compounds are recognized for their potential as endocrine disruptors. For instance, triclosan, a phenolic compound, is extensively used as an antiseptic and has raised concerns due to its ability to affect thyroid hormone levels, highlighting the need for a thorough understanding of the impact of such compounds on hormonal balance and health (Ha, Kim, & Ryu, 2019).
Biomonitoring and Exposure Assessment
Research has emphasized the importance of biomonitoring non-persistent environmental chemicals, including various phenolic compounds, to understand their distribution and potential health impacts in humans. Studies involving Danish cohorts indicate widespread exposure to phenolic compounds, with nearly all individuals showing exposure to common phthalates, bisphenol A, triclosan, and other phenols. Such data are vital for assessing exposure levels and for developing strategies to minimize potential health risks (Frederiksen et al., 2014).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
2-nitro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAEUBXLFDRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379688 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethoxy)phenol | |
CAS RN |
129644-56-0 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


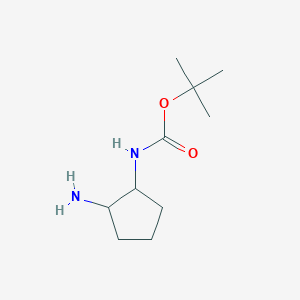
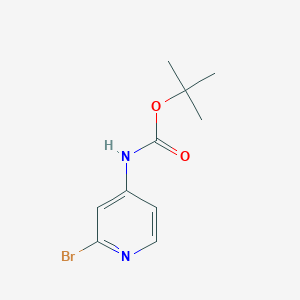
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
